Cas no 944900-52-1 (2-Amino-1,3-oxazole-4-carboxylic acid)

2-Amino-1,3-oxazole-4-carboxylic acid structure
944900-52-1 structure
Product Name:2-Amino-1,3-oxazole-4-carboxylic acid
CAS No:944900-52-1
MF:C4H4N2O3
MW:128.08616065979
MDL:MFCD09864918
CID:856202
PubChem ID:21955402
Update Time:2025-11-02

2-Amino-1,3-oxazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-1,3-oxazole-4-carboxylic acid
    • 2-Aminooxazole-4-carboxylic acid
    • 2-Amino-4-carboxy-1,3-oxazole
    • 4-Oxazolecarboxylic acid, 2-aMino-
    • 2-Amino-4-oxazolecarboxylic acid (ACI)
    • 2-Amino-oxazole-4-carboxylic acid
    • F2158-0746
    • HLHGBUDVJAFBRN-UHFFFAOYSA-N
    • 944900-52-1
    • DB-010916
    • CS-0052066
    • MFCD09864918
    • DTXSID80620740
    • 2-amino-1,3-oxazole-4-carboxylicacid
    • SCHEMBL1816453
    • EN300-137391
    • TS-00012
    • PB31410
    • 2- AMINO-1,3-OXAZOLE-4-CARBOXYLIC ACID
    • AKOS006313289
    • MDL: MFCD09864918
    • Inchi: 1S/C4H4N2O3/c5-4-6-2(1-9-4)3(7)8/h1H,(H2,5,6)(H,7,8)
    • InChI Key: HLHGBUDVJAFBRN-UHFFFAOYSA-N
    • SMILES: O=C(C1=COC(N)=N1)O

Computed Properties

  • Exact Mass: 128.02200
  • Monoisotopic Mass: 128.02219199g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: -0.2
  • Topological Polar Surface Area: 89.4Ų

Experimental Properties

  • Melting Point: 182-184°C
  • PSA: 89.35000
  • LogP: 0.53620

2-Amino-1,3-oxazole-4-carboxylic acid Security Information

2-Amino-1,3-oxazole-4-carboxylic acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Amino-1,3-oxazole-4-carboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, rt; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Preparation of fluoroquinolones and other heterocyclic compounds for the treatment and prophylaxis of bacterial infections with antibiotic resistant pathogens
, World Intellectual Property Organization, , ,

2-Amino-1,3-oxazole-4-carboxylic acid Raw materials

2-Amino-1,3-oxazole-4-carboxylic acid Preparation Products

2-Amino-1,3-oxazole-4-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:944900-52-1)2-Amino-1,3-oxazole-4-carboxylic acid
Order Number:A23436
Stock Status:in Stock
Quantity:25g/10g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):1099.0/453.0/272.0
Email:sales@amadischem.com

2-Amino-1,3-oxazole-4-carboxylic acid Related Literature

Additional information on 2-Amino-1,3-oxazole-4-carboxylic acid

Recent Advances in the Application of 2-Amino-1,3-oxazole-4-carboxylic acid (CAS: 944900-52-1) in Chemical Biology and Pharmaceutical Research

The compound 2-Amino-1,3-oxazole-4-carboxylic acid (CAS: 944900-52-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic scaffold is particularly valued for its role as a building block in the synthesis of bioactive molecules, including kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. Recent studies have highlighted its potential in addressing unmet medical needs, particularly in the areas of oncology and infectious diseases.

One of the most notable advancements involves the use of 2-Amino-1,3-oxazole-4-carboxylic acid as a key intermediate in the synthesis of novel kinase inhibitors. Researchers have demonstrated its efficacy in targeting specific kinases involved in cancer cell proliferation and survival. For instance, a 2023 study published in the Journal of Medicinal Chemistry detailed the optimization of this scaffold to enhance binding affinity and selectivity for tyrosine kinases, resulting in compounds with promising preclinical activity against non-small cell lung cancer (NSCLC).

In addition to its oncological applications, this compound has shown potential in antimicrobial drug development. A recent study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of derivatives of 2-Amino-1,3-oxazole-4-carboxylic acid with potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the compound's ability to disrupt bacterial cell wall synthesis, offering a new mechanism of action to combat antibiotic resistance.

Furthermore, advancements in synthetic methodologies have facilitated the efficient production of 2-Amino-1,3-oxazole-4-carboxylic acid derivatives. A 2024 publication in Organic Letters described a novel catalytic system that enables the regioselective functionalization of the oxazole ring, significantly expanding the chemical space for drug discovery. This methodological innovation has been instrumental in accelerating the development of new lead compounds with improved pharmacokinetic properties.

Despite these promising developments, challenges remain in the clinical translation of 2-Amino-1,3-oxazole-4-carboxylic acid-based therapeutics. Issues such as metabolic stability and off-target effects need to be addressed through further structural optimization and in vivo studies. However, the growing body of research underscores the compound's potential as a cornerstone in the design of next-generation pharmaceuticals.

In conclusion, 2-Amino-1,3-oxazole-4-carboxylic acid (CAS: 944900-52-1) continues to be a focal point in chemical biology and pharmaceutical research, with recent studies highlighting its diverse applications and therapeutic potential. Ongoing research efforts are expected to yield further insights into its mechanisms of action and clinical utility, paving the way for innovative treatments in oncology, infectious diseases, and beyond.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:944900-52-1)2-Amino-1,3-oxazole-4-carboxylic acid
A23436
Purity:99%/99%/99%
Quantity:25g/10g/5g
Price ($):1099.0/453.0/272.0
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